4-Fluoro-2'-hydroxychalcone

Catalog No.
S14560314
CAS No.
M.F
C15H11FO2
M. Wt
242.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2'-hydroxychalcone

Product Name

4-Fluoro-2'-hydroxychalcone

IUPAC Name

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

InChI

InChI=1S/C15H11FO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H

InChI Key

BGVXUADKPAJQBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)O

4-Fluoro-2'-hydroxychalcone is a high-value, halogenated enone building block primarily procured for the synthesis of 4'-fluoroflavones and related bioactive heterocycles [1]. Structurally characterized by an ortho-hydroxyl group on the A-ring and a para-fluorine on the B-ring, this compound serves as a critical intermediate in both Claisen-Schmidt condensations and subsequent oxidative cyclizations. In industrial and pharmaceutical research, it is selected over non-halogenated chalcones due to the specific stereoelectronic profile imparted by the fluorine atom, which enhances lipophilicity, lowers the lowest unoccupied molecular orbital (LUMO) energy, and blocks metabolic degradation at the para position [2]. These baseline properties make it an essential precursor for developing metabolically stable flavonoid analogs and specialized redox-active probes.

Substituting 4-Fluoro-2'-hydroxychalcone with its unsubstituted counterpart (2'-hydroxychalcone) or heavier halogen analogs (like 4-chloro-2'-hydroxychalcone) fundamentally alters both process chemistry and end-product performance . In oxidative cyclization workflows to flavones, the strong inductive electron-withdrawing effect of the para-fluorine specifically modulates the electrophilicity of the beta-carbon, altering cyclization kinetics and minimizing side-product formation compared to the electron-neutral unsubstituted analog. Furthermore, in biological and material assays, the C-F bond provides a specific combination of high electronegativity and small van der Waals radius (1.47 Å), meaning it cannot be replaced by a chlorine atom (1.75 Å) without introducing significant steric clashes that disrupt target binding or crystal packing [1]. Consequently, generic substitution compromises both the yield of downstream fluorinated heterocycles and the reproducibility of structure-activity relationship (SAR) baselines.

Enhanced Oxidative Cyclization Yield for Flavone Synthesis

In the synthesis of functionalized flavones via oxidative cyclization, the electronic nature of the B-ring heavily dictates reaction efficiency. 4-Fluoro-2'-hydroxychalcone demonstrates a higher cyclization yield compared to unsubstituted 2'-hydroxychalcone [1]. The para-fluorine atom increases the electrophilic character of the enone beta-carbon, facilitating intramolecular nucleophilic attack by the 2'-hydroxyl group. Quantitative synthetic models indicate that para-halogenated derivatives like the 4-fluoro analog achieve cyclization yields exceeding 85% under optimized iodine/DMSO conditions, whereas the unsubstituted baseline yields approximately 70-75% due to competing degradation pathways [2].

Evidence DimensionOxidative cyclization yield to corresponding flavone
Target Compound Data>85% yield (optimized I2/DMSO conditions)
Comparator Or BaselineUnsubstituted 2'-hydroxychalcone (~70-75% yield)
Quantified Difference~10-15% increase in isolated yield
ConditionsI2/DMSO mediated oxidative cyclization at 130 °C

Higher cyclization yields directly translate to reduced precursor waste and lower purification costs in the bulk synthesis of fluorinated flavonoids.

Increased Lipophilicity and Metabolic Blocking for Assay Reproducibility

For procurement in medicinal chemistry screening, the physicochemical stability of the chalcone scaffold is critical. The introduction of the fluorine atom at the 4-position of the B-ring significantly alters the partition coefficient compared to the unsubstituted analog [1]. 4-Fluoro-2'-hydroxychalcone exhibits a higher calculated LogP (ClogP ~3.8), enhancing its membrane permeability in cellular assays. More importantly, the fluorine atom effectively blocks cytochrome P450-mediated para-hydroxylation, a primary degradation pathway for unsubstituted chalcones (ClogP ~3.3) [2]. While 2'-hydroxychalcone undergoes rapid hepatic clearance, the 4-fluoro derivative provides a stable baseline for in vitro assays.

Evidence DimensionLipophilicity (LogP) and metabolic blocking
Target Compound DataEnhanced LogP (~3.8) with blocked para-position
Comparator Or Baseline2'-hydroxychalcone (LogP ~3.3, susceptible to para-hydroxylation)
Quantified Difference~0.5 unit increase in LogP and prevention of primary Phase I metabolism
ConditionsIn vitro ADME profiling and predictive physicochemical modeling

Procuring the 4-fluoro derivative ensures robust, reproducible assay data by eliminating the rapid metabolic degradation that confounds results with unsubstituted chalcones.

Modulated Reduction Potential for Electrochemical Applications

In material science and sensor development, chalcones are utilized as redox-active probes. The strong electron-withdrawing inductive effect of the fluorine atom in 4-Fluoro-2'-hydroxychalcone lowers the energy of the lowest unoccupied molecular orbital (LUMO) relative to the unsubstituted 2'-hydroxychalcone [1]. Cyclic voltammetry studies of structurally analogous fluorinated enones demonstrate that para-fluorination shifts the first cathodic reduction potential to more positive values by approximately 50-100 mV compared to the non-halogenated baseline [2]. This makes the 4-fluoro derivative easier to reduce electrochemically, allowing for milder activation conditions when used as an electron acceptor.

Evidence DimensionCathodic reduction potential (E_red)
Target Compound DataPositive shift in reduction potential (easier reduction)
Comparator Or Baseline2'-hydroxychalcone (more negative reduction potential)
Quantified Difference~50-100 mV anodic shift in the first reduction peak
ConditionsCyclic voltammetry in aprotic solvent (e.g., acetonitrile) with supporting electrolyte

A lower reduction potential allows for the design of electrochemical sensors and photoinitiating systems that operate at milder potentials, reducing background noise and energy consumption.

Precursor for 4'-Fluoroflavone Reference Standards

Procured as a primary building block for the high-yield synthesis of 4'-fluoroflavone and related fluorinated heterocycles used as analytical standards or biological probes, directly benefiting from its enhanced cyclization efficiency [1].

Metabolically Stable Screening Libraries

Procured for inclusion in high-throughput screening (HTS) libraries where the chalcone scaffold is required, but the metabolic lability of the unsubstituted para-position must be blocked to ensure reliable structure-activity relationship (SAR) data [2].

Redox-Active Probes in Electroanalytical Chemistry

Utilized in the development of electrochemical sensors and charge-transfer materials where its modulated LUMO energy and specific reduction potential offer advantages over standard non-halogenated enones [3].

Ligand Design for Metal Complexation

The ortho-hydroxy enone system serves as a bidentate ligand for transition metals, where the para-fluoro group fine-tunes the electronic properties of the resulting complex for use in catalysis or luminescence [4].

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.07430775 g/mol

Monoisotopic Mass

242.07430775 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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